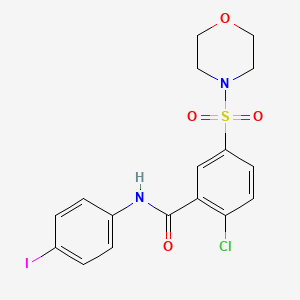
2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide, as part of the broader chemical family of morpholine derivatives and related compounds, has been explored for its synthetic routes, structural characterization, and potential biological activities. Research studies have involved the synthesis and characterization of related compounds, employing techniques such as NMR, IR, mass spectral studies, and X-ray diffraction to elucidate their molecular structures. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of similar compounds (Mamatha S.V et al., 2019).
Biological Activity
The exploration of the biological activities of morpholine derivatives, including those with structural similarities to 2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide, has been a significant area of research. Compounds within this family have been evaluated for various biological activities, including antimicrobial, antioxidant, and anti-tuberculosis effects. For example, studies have demonstrated that morpholine derivatives exhibit remarkable anti-TB activity and superior anti-microbial properties, suggesting their potential as therapeutic agents in combating infectious diseases (Mamatha S.V et al., 2019).
Chemical Synthesis and Reactions
Research into morpholine derivatives also includes investigations into their chemical synthesis and reactions. This encompasses the development of synthetic methods for creating biologically important molecules, including drugs, from related substrates. Techniques such as transition metal-free intramolecular selective oxidative coupling have been employed to synthesize isoindolinones, indicating the versatility of morpholine derivatives in organic synthesis (A. Verma et al., 2015).
Molecular Docking Studies
Molecular docking studies have become a crucial tool in the exploration of the potential biological activities of chemical compounds, including morpholine derivatives. These studies help in understanding the interaction between these molecules and biological targets, thereby guiding the design of compounds with enhanced efficacy and specificity for desired biological activities (Mamatha S.V et al., 2019).
Safety And Hazards
Based on the Safety Data Sheet for a similar compound, “2-Chloro-N-(4-iodophenyl)acetamide”, it is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for research on “2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments could be conducted .
Propriétés
IUPAC Name |
2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O4S/c18-16-6-5-14(26(23,24)21-7-9-25-10-8-21)11-15(16)17(22)20-13-3-1-12(19)2-4-13/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZHFZLOOJHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

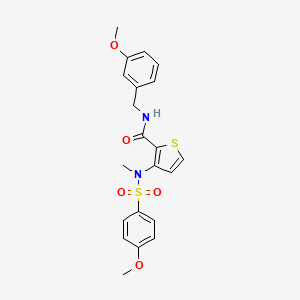
![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)
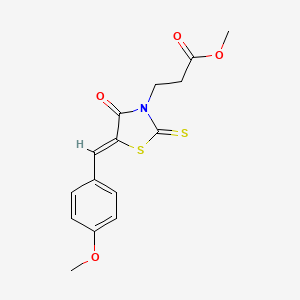

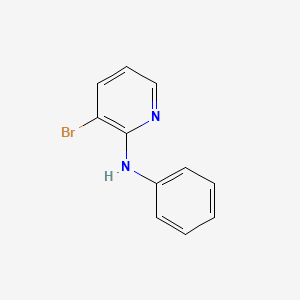

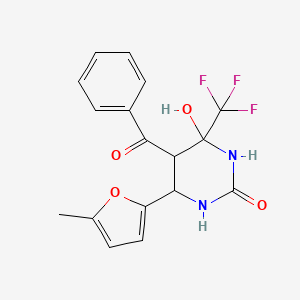
![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)
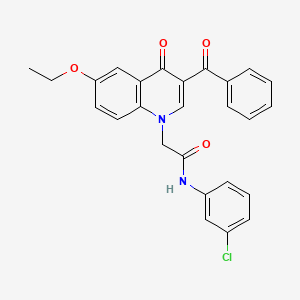
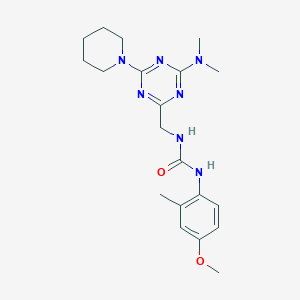
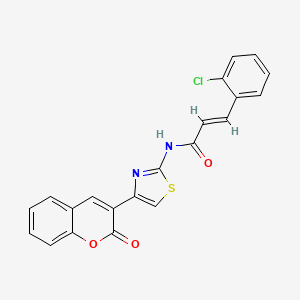
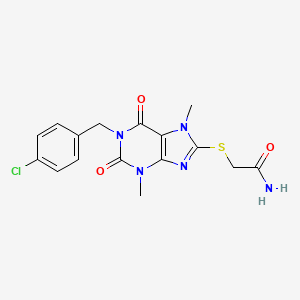
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
